Dec-7-enyl acetate

Description

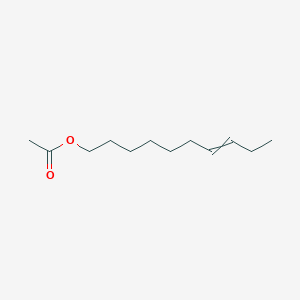

Structure

3D Structure

Properties

IUPAC Name |

dec-7-enyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-3-4-5-6-7-8-9-10-11-14-12(2)13/h4-5H,3,6-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEOHUYGDZACDBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00336952 | |

| Record name | dec-7-enyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00336952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13857-03-9 | |

| Record name | dec-7-enyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00336952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Dec 7 Enyl Acetate Biosynthetic Pathways

Investigations into De Novo Biosynthesis Mechanisms

De novo biosynthesis refers to the synthesis of complex molecules from simple precursors. In the context of Dec-7-enyl acetate (B1210297) and other moth pheromones, this process begins with readily available metabolic intermediates, primarily acetyl-CoA. Acetyl-CoA serves as the fundamental building block for the synthesis of fatty acids, the initial step in the pathway thegoodscentscompany.comthegoodscentscompany.comherts.ac.uknih.gov.

The general de novo pathway for lepidopteran sex pheromones involves the synthesis of saturated fatty acids through the iterative addition of two-carbon units derived from malonyl-CoA, which is produced from acetyl-CoA by acetyl-CoA carboxylase thegoodscentscompany.comthegoodscentscompany.comrsc.org. This process is catalyzed by fatty acid synthase (FAS) rsc.org. Following the synthesis of a saturated fatty acid of appropriate chain length (or a precursor that undergoes chain shortening), specific modifications occur, including the introduction of double bonds and functional group alterations thegoodscentscompany.comthegoodscentscompany.comnih.gov.

Enzymatic Activities and Gene Expression Profiles in Dec-7-enyl Acetate Production

The transformation of fatty acid precursors into this compound is mediated by a suite of specific enzymes. Key enzymatic activities involved in the biosynthesis of alkenyl acetate pheromones in moths include fatty acid synthases, desaturases, fatty acyl reductases (FARs), and acetyltransferases thegoodscentscompany.comthegoodscentscompany.comherts.ac.uknih.gov.

Fatty Acid Synthase (FAS): Catalyzes the synthesis of saturated fatty acids from acetyl-CoA and malonyl-CoA rsc.org. The chain length specificity of FAS or subsequent chain-shortening enzymes determines the carbon backbone length of the pheromone precursor.

Desaturases: Introduce double bonds into specific positions of the fatty acyl chain thegoodscentscompany.comthegoodscentscompany.com. The regioselectivity and stereoselectivity of desaturases are critical in determining the position and configuration (Z or E) of the double bond in the final pheromone structure. For this compound, a delta-7 desaturase would be required to introduce the double bond at the 7 position. Research on other moth pheromones has identified highly specific desaturases responsible for double bond placement thegoodscentscompany.comthegoodscentscompany.com.

Fatty Acyl Reductases (FARs): Convert the fatty acyl intermediate to the corresponding primary alcohol thegoodscentscompany.comthegoodscentscompany.comherts.ac.uk. This is a crucial step in producing the alcohol precursor for the acetate ester. FARs can exhibit substrate specificity for fatty acids of certain chain lengths and degrees of unsaturation herts.ac.uk.

Acetyltransferases: Catalyze the transfer of an acetyl group from acetyl-CoA to the fatty alcohol, forming the acetate ester thegoodscentscompany.comthegoodscentscompany.comherts.ac.uk.

Studies investigating gene expression profiles in the pheromone glands of moths have revealed high and specific expression levels of genes encoding these key enzymes during periods of pheromone production nih.govherts.ac.uk. Transcriptome analysis has been instrumental in identifying candidate genes involved in pheromone biosynthesis pathways nih.govherts.ac.ukherts.ac.uknih.gov. Functional characterization of these candidate genes, often through heterologous expression in systems like yeast or insect cells, helps confirm their enzymatic activities and substrate specificities nih.gov.

While specific enzymatic activity data directly linked to this compound biosynthesis in a particular species may require targeted research, the general enzymatic steps and the classes of enzymes involved are well-established for related alkenyl acetate pheromones in Lepidoptera. The specificity of the desaturase introducing the double bond at the delta-7 position and the chain length preference of the enzymes in the pathway are key determinants for this compound production.

Comparative Biosynthetic Routes of Related Alkenyl Acetates

The biosynthetic pathway leading to this compound shares common features with the routes for other straight-chain alkenyl acetate pheromones found in moths. The core pathway involving de novo fatty acid synthesis, desaturation, reduction to an alcohol, and acetylation is largely conserved across the production of these compounds thegoodscentscompany.comthegoodscentscompany.comnih.gov. However, the variations in the final pheromone structures arise from the specificities of the enzymes involved, particularly regarding chain length, the number and position of double bonds, and their stereochemistry.

Comparative studies of pheromone biosynthesis in different moth species have highlighted how subtle differences in enzyme expression and activity can lead to the production of diverse pheromone blends. For instance, variations in the type and specificity of desaturases are responsible for the introduction of double bonds at different positions (e.g., delta-7, delta-9, delta-11) and with different configurations (Z or E) thegoodscentscompany.comthegoodscentscompany.com. Similarly, the chain length of the fatty acid precursor is determined by the specificity of fatty acid synthase or by subsequent chain-shortening mechanisms, such as those resembling mitochondrial or peroxisomal beta-oxidation, which can reduce the chain length by two carbons per cycle herts.ac.uk.

Examples of other alkenyl acetate pheromones with related biosynthetic pathways include:

(Z)-9-tetradecen-1-yl acetate (C14, delta-9 Z double bond) thegoodscentscompany.com

(E,Z)-7,9-dodecadien-1-yl acetate (C12, delta-7 E and delta-9 Z double bonds) thegoodscentscompany.com

(Z)-7-dodecen-1-yl acetate (C12, delta-7 Z double bond)

(Z)-7-tetradecen-1-yl acetate (C14, delta-7 Z double bond) thegoodscentscompany.com

(Z)-9-dodecen-1-yl acetate (C12, delta-9 Z double bond) thegoodscentscompany.comnih.govherts.ac.uk

(E)-3-dodecenyl acetate (C12, delta-3 E double bond)

(Z,Z)-3,13-octadecadien-1-yl acetate (C18, delta-3 Z and delta-13 Z double bonds)

The biosynthesis of each of these compounds follows the general scheme but involves specific enzymes tailored to produce the characteristic chain length, double bond pattern, and functional group. Comparative analysis of the genes and enzymes across species producing different pheromones provides valuable insights into the evolutionary and biochemical basis of pheromone diversity.

Advanced Synthetic Methodologies for Dec 7 Enyl Acetate and Stereoisomers

Stereoselective Total Synthesis Strategies for Pheromone Analogues

Stereoselective synthesis is paramount in pheromone chemistry due to the often-drastic differences in biological activity between isomers. Strategies for constructing the Z- and E- double bonds found in unsaturated pheromone acetates, including dec-7-enyl acetate (B1210297), have been extensively studied nyxxb.cn.

One common approach for achieving Z-stereoselectivity involves the Lindlar hydrogenation of alkynes nyxxb.cn. This method allows for the controlled reduction of a triple bond to a cis (Z) double bond. Another strategy utilizes olefin metathesis, a powerful tool for carbon-carbon double bond formation and rearrangement, which can be designed to favor specific isomers nyxxb.cn. Syntheses deriving from precursors like methyl (Z)-hexadec-11-enoate or (Z)-2-butene-1,4-diol have also been explored nyxxb.cn. Additionally, methods involving the protonolysis or deiodoboronation of vinylic organoboranes and catalytic Shapiro reactions contribute to the repertoire of Z-olefin synthesis nyxxb.cn.

For the synthesis of E-alkenes, methods such as the stereospecific reduction of internal alkynes with lithium aluminum hydride (LAH) have been employed researchgate.net. Wittig reactions are also frequently used in pheromone synthesis to construct carbon-carbon double bonds with control over stereochemistry, although achieving high Z-selectivity with standard Wittig conditions can be challenging and often requires modified reagents or conditions researchgate.netdntb.gov.ua.

Detailed research findings in stereoselective synthesis often involve multi-step routes starting from commercially available materials. For instance, the stereoselective synthesis of other pheromone components, such as (3E,7Z)-3,7-tetradecadienyl acetate, has been achieved using a combination of Wittig reactions for Z double bond formation and modified Knoevenagel condensation for E double bond formation, resulting in high stereochemical purity researchgate.net. Another example involves the stereospecific reduction of an alkyne with LAH to establish an E double bond, followed by a Wittig reaction for the Z double bond researchgate.net.

The synthesis of specific stereoisomers of pheromones often requires careful selection of reagents and reaction conditions. For example, the synthesis of (Z)-dodec-7-en-1-yl acetate, a related pheromone compound, has been achieved through the acetylation of (Z)-dodec-7-en-1-ol using acetyl chloride and triethylamine, yielding the product with high Z-purity nyxxb.cn.

Novel Chemical Transformations and Reaction Mechanisms in Acetate Synthesis

Beyond traditional methods, novel chemical transformations and reaction mechanisms are continuously being developed to improve the efficiency and selectivity of acetate synthesis. The industrial synthesis of 7Z-decenyl acetate typically involves the acetylation of (Z)-7-decen-1-ol using acetic anhydride (B1165640) or acetyl chloride catalyzed by acids, a method known for high regioselectivity and yields vulcanchem.com.

Recent advancements have explored enzymatic catalysis, employing lipases immobilized on mesoporous silica, to improve stereochemical fidelity and reduce byproduct formation during the acetylation process vulcanchem.com. This highlights a shift towards more environmentally friendly and selective catalytic methods.

Research into novel methods for producing specific isomers of related compounds, such as (E,Z)-7,9-dodecadienyl-1-acetate, has led to the development of two-step synthesis routes with high yields and selectivity by transforming a precursor like 2-hexenal into a novel intermediate wipo.int.

Investigations into reaction mechanisms, such as the ferric chloride-catalyzed reaction of ethers with acetic anhydride, have provided insights into how ether-to-acetate transformations occur, involving O-acylation followed by SN1 or SN2 attack by acetate researchgate.net. While not directly specific to dec-7-enyl acetate, these studies contribute to the broader understanding of acetate synthesis mechanisms.

Other novel transformations in organic synthesis that could potentially be applied or adapted for this compound synthesis include stereoselective reactions for forming unsaturated esters, such as triethylamine-catalyzed allylic rearrangement of enol phosphates to produce (E)-α,β-unsaturated esters with high stereoselectivity rsc.org. Palladium-catalyzed cross-coupling reactions have also been utilized for the stereospecific synthesis of olefins, including components of insect sex pheromones iupac.orgresearchgate.net.

Biocatalytic and Biotechnological Approaches for this compound Production

Biocatalysis and biotechnology offer promising avenues for the sustainable and potentially more selective production of this compound and other pheromone components.

Microbial Fermentation Systems for Pheromone Synthesis

Microbial fermentation systems, particularly using genetically engineered microorganisms like yeast and bacteria, are being explored for the production of various chemicals, including pheromones herts.ac.ukfrontiersin.org. Acetogenic bacteria, for instance, are being investigated as microbial cell factories that can utilize simple carbon sources like CO and CO2/H2 to produce chemicals such as acetate and ethanol (B145695) through the Wood-Ljungdahl pathway frontiersin.orgmdpi.com. While this directly relates to acetate production, engineering these pathways to produce longer-chain fatty acid esters like this compound is a more complex task requiring the introduction and optimization of additional enzymatic steps.

Research into microbial upgrading of acetate into value-added products highlights the potential of using acetate as a building block in fermentation nih.gov. While challenges exist, such as acetate toxicity and the need for extensive metabolic engineering, various microorganisms are being studied for their ability to convert acetate into different chemicals nih.gov.

Genetically engineered microorganisms have enabled the production of pheromones that were traditionally synthesized through multi-step organic synthesis herts.ac.uk. This suggests that with appropriate genetic modifications, microbial platforms could potentially be developed for the production of this compound.

Plant Biofactories for Acetate Production

Plants are emerging as potential biofactories for producing various high-value compounds, including specialized metabolites and potentially pheromone components herts.ac.ukbiopharminternational.commdpi.com. The concept involves genetically engineering plants to express the necessary biosynthetic genes for producing a desired substance herts.ac.ukbiopharminternational.com.

Transient expression of biosynthetic genes in plants like Nicotiana benthamiana has been demonstrated for the sustainable production of certain substances herts.ac.uk. This approach could potentially be applied to the production of this compound by introducing the genes encoding enzymes involved in the fatty acid synthesis pathway leading to the decenyl chain and the enzyme responsible for the acetylation.

Research on plant biofactories often focuses on the production of complex plant secondary metabolites mdpi.com. However, the underlying principles of utilizing plant metabolic pathways and genetic engineering for compound production are relevant. Studies have investigated the cellular localization of metabolite biosynthesis within plants, such as in glandular trichomes, which are specialized structures that can produce and store secondary metabolites researchgate.net. Understanding these mechanisms could inform strategies for directing this compound production to specific plant tissues.

While the direct production of this compound in plant biofactories is still an area of ongoing research and development, the successful production of other compounds, including other acetate esters like linalyl acetate in plants, demonstrates the feasibility of this approach for certain acetate derivatives researchgate.net. Challenges include achieving high yields, ensuring product purity, and managing potential impacts on plant growth and development biopharminternational.com.

Chemoreception and Neuroethological Responses to Dec 7 Enyl Acetate

Peripheral Olfactory Detection Mechanisms

Peripheral olfactory detection in insects involves specialized olfactory sensory neurons (OSNs) located within sensilla, typically on the antennae. researchgate.netnih.gov These OSNs express odorant receptors (ORs) that bind to specific odor molecules. researchgate.netnih.gov The binding of an odorant to its receptor triggers a signal transduction cascade, leading to a change in the electrical activity of the OSN. nih.gov

The sensillum lymph, a fluid surrounding the OSNs within the sensilla, plays a vital role in this process. It contains olfactory proteins, such as odorant-binding proteins (OBPs) and sensory neuron membrane proteins (SNMPs), which are involved in transporting odor molecules to the receptors and facilitating their deactivation. researchgate.net Odor-degrading enzymes (ODEs) are also present and contribute to the rapid removal of odorants, allowing for the detection of fluctuating odor signals. researchgate.net

Central Nervous System Processing of Dec-7-enyl Acetate (B1210297) Signals

Following peripheral detection, the electrical signals generated by OSNs are transmitted to the central nervous system (CNS), specifically to the antennal lobe (AL) in insects. frontiersin.org In the AL, OSNs expressing the same receptor typically converge onto specific structures called glomeruli. elifesciences.orgmpg.de This convergence allows for the processing and integration of signals from multiple OSNs tuned to the same odorant. elifesciences.org

Within the AL, projection neurons (PNs) receive input from the OSNs within a glomerulus and transmit this information to higher brain centers, such as the mushroom bodies (MB) and the lateral horn (LH). frontiersin.org These brain regions are involved in learning, memory, and the generation of behavioral responses to olfactory cues. frontiersin.org

The processing of Dec-7-enyl acetate signals in the CNS would involve the activation of specific glomeruli in the AL, followed by the relay of these signals by PNs to higher brain centers. The pattern of activated glomeruli creates a unique "odor code" that the brain interprets to identify the specific chemical compound. nih.gov Interactions within the neuronal network of the AL, potentially involving electrical synapses between interneurons and PNs, can modulate the strength and nature of the olfactory response. pnas.org For instance, in Drosophila, the response to a pheromone like cVA can be synergistically enhanced by the presence of food odors through such interactions in the AL. pnas.org While research specifically on the CNS processing of this compound is limited in the provided context, the general principles of insect olfactory processing in the AL, MB, and LH would apply.

Electrophysiological and Behavioral Assays for Receptor Characterization

Electrophysiological and behavioral assays are fundamental tools for characterizing the detection and effects of chemical compounds like this compound.

Behavioral assays are used to observe and quantify an organism's response to a chemical stimulus. Common behavioral assays include Y-tube olfactometers, which test whether an insect is attracted or repelled by a compound, and various arena tests that monitor behaviors like locomotion, courtship, or oviposition in the presence of the chemical. nih.govmdpi.commsu.eduresearchgate.netplos.org By correlating electrophysiological responses with behavioral outcomes, researchers can gain insights into the functional significance of detecting specific compounds. For example, a compound that elicits a strong EAG response and attraction in a Y-tube assay is likely a behaviorally relevant attractant. mdpi.comresearchgate.net

While the provided search results mention the use of these assays for other compounds like 3-hexen-1-ol acetate and cis-vaccenyl acetate, these techniques would be directly applicable to studying the chemoreception of this compound in any organism where it plays a role in chemical communication or interaction with the environment. frontiersin.orgresearchgate.netnih.govmdpi.commsu.eduresearchgate.netplos.org Detailed research findings from such assays would typically include data on the amplitude and duration of electrophysiological responses at different concentrations, as well as quantitative measures of behavioral responses (e.g., percentage of insects attracted or repelled, time spent in different areas of an arena).

Table 1: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 5363379 |

| (Z)-7-decen-1-yl acetate | 5363379 |

| [(Z)-dec-7-enyl] acetate | 5363379 |

Table 2: Example Electrophysiological and Behavioral Data (Illustrative)

This table presents hypothetical data to illustrate the type of findings that might be generated from electrophysiological and behavioral assays involving this compound.

| Assay Type | Organism | Stimulus Concentration | Electrophysiological Response (e.g., mV) | Behavioral Response (e.g., % Attraction) |

| Electroantennography | Hypothetical Insect A | 0.1 µg/µL | 1.5 | - |

| Electroantennography | Hypothetical Insect A | 1 µg/µL | 3.2 | - |

| Electroantennography | Hypothetical Insect A | 10 µg/µL | 5.8 | - |

| Y-tube Olfactometer | Hypothetical Insect A | 1 µg/µL | - | 75% |

| Y-tube Olfactometer | Hypothetical Insect A | Control (solvent) | - | 20% |

Ecological and Behavioral Functions of Dec 7 Enyl Acetate in Organisms

Interspecific and Intraspecific Communication Roles in Arthropods

In arthropods, Dec-7-enyl acetate (B1210297) is a key component in both intraspecific (within the same species) and interspecific (between different species) communication. As a pheromone, it facilitates communication among individuals of the same species, often related to reproduction or aggregation. vulcanchem.complantprotection.pl The precise blend and concentration of pheromone components, including Dec-7-enyl acetate, are crucial for species-specific recognition and response.

Semiochemicals, such as this compound, can also mediate interspecific interactions. These molecules can act as allelochemicals, transmitting signals between individuals of different species. plantprotection.pl Allelochemicals include allomones, which benefit the emitter, kairomones, which benefit the receiver, and synomones, which benefit both. The specific role of this compound in interspecific communication depends on the interacting species and the ecological context.

Role in Reproductive Strategies and Mating Behaviors

This compound is frequently identified as a component of insect sex pheromones, particularly in Lepidoptera (moths and butterflies). vulcanchem.comresearchgate.net In these contexts, it plays a vital role in attracting mates and coordinating mating behaviors. The (Z)-isomer, (Z)-7-Decenyl acetate, is specifically noted as integral to mating disruption strategies targeting pests like the codling moth (Cydia pomonella) and oriental fruit moth (Grapholita molesta). vulcanchem.com Electrophysiological studies have shown that the Z-isomer can elicit stronger antennal responses in certain species compared to the E-isomer, highlighting the importance of stereochemical purity for pheromonal efficacy. vulcanchem.com

In Drosophila melanogaster (the vinegar fly), a related compound, 11-cis-Vaccenyl acetate (cVA), functions as a male-specific volatile pheromone with complex roles in communication, including influencing mating behaviors. wikipedia.orgplos.org While not this compound, the study of cVA provides insight into how similar acetate esters can mediate reproductive interactions in other arthropods. cVA is transmitted from the male to the female during ejaculation and has been shown to inhibit male courtship while stimulating female mating receptivity. plos.org The detection of cVA in Drosophila involves specific olfactory receptor neurons expressing the Or67d receptor. wikipedia.orgnih.gov

Impact on Host-Finding and Aggregation Dynamics

Beyond reproduction, this compound and related compounds can influence host-finding and aggregation behaviors in arthropods. While the search results did not directly link this compound to host-finding, other semiochemicals, including volatile organic compounds (VOCs) emitted by plants, are known to serve as host-location cues for herbivores and their natural enemies. usp.brnih.gov

Aggregation behavior, where individuals gather in a specific location, can be mediated by aggregation pheromones. These pheromones can attract both males and females, often to a shared resource like food or oviposition sites. slu.se In Drosophila melanogaster, 11-cis-Vaccenyl acetate (cVA) has been reported to function as an aggregation pheromone, particularly when combined with food odors. slu.se Males deposit cVA when feeding, and females deposit it during oviposition after receiving it during copulation, contributing to the aggregation of both sexes. slu.se The response to aggregation pheromones can sometimes be non-linear and dose-dependent. researchgate.net

Semiochemical Interactions in Complex Ecological Systems

This compound participates in the intricate network of semiochemical interactions within complex ecological systems. These interactions can involve multiple species, including plants, herbivores, and their natural enemies. Plants, for instance, can release volatile organic compounds in response to herbivory, which may attract carnivorous arthropods that prey on the herbivores. usp.brresearchgate.net While this compound's direct role in such tritrophic interactions wasn't explicitly detailed in the search results, the broader context of semiochemicals in mediating plant-insect and insect-insect interactions is well-established. plantprotection.plmdpi.com

Semiochemicals produced by microorganisms associated with insects or plants can also influence insect behavior. mdpi.combiorxiv.org These bacterial volatile organic compounds (BVOCs) can act as signals for various behaviors, including oviposition and aggregation. mdpi.com

Exploration of this compound in Integrated Pest Management Strategies

The understanding of this compound's role as a pheromone has led to its exploration and application in Integrated Pest Management (IPM) strategies. IPM is a science-based approach that combines various tools and strategies to manage pests while minimizing risks to the environment and human health. usda.govgov.nl.ca

As a component of sex pheromones, this compound can be used in mating disruption techniques. By saturating the environment with the synthetic pheromone, the ability of male insects to locate females is disrupted, thereby reducing successful mating and pest populations. vulcanchem.com Field trials have demonstrated that releasing specific amounts of this compound can significantly reduce mating rates in target pests. vulcanchem.com

Pheromones, including this compound, can also be used for monitoring pest populations. Traps baited with the pheromone attract target insects, allowing researchers and pest managers to assess the presence, distribution, and abundance of the pest, which is crucial for making informed management decisions. plantprotection.plgov.nl.ca

The use of semiochemicals like this compound in IPM offers an environmentally friendly alternative or complement to broad-spectrum insecticides, contributing to more sustainable pest control practices. vulcanchem.comgov.nl.ca

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| (Z)-7-Decenyl acetate | 5363379 |

Data Table: Examples of Pheromone Use in Pest Management

| Pheromone Component | Target Pest Species | IPM Strategy | Observed Effect | Source |

| (Z)-7-Decenyl acetate | Codling moth (C. pomonella) | Mating Disruption | Reduced mating rates (>70%) | vulcanchem.com |

| (Z)-7-Decenyl acetate | Oriental fruit moth (G. molesta) | Mating Disruption | Reduced mating rates (>70%) | vulcanchem.com |

| 11-cis-Vaccenyl acetate (cVA) | Drosophila melanogaster | Aggregation/Mating | Influences male-male aggression and mating behavior | plos.orgnih.gov |

Structure Activity Relationship Sar and Computational Studies of Dec 7 Enyl Acetate Analogs

Molecular Modeling and Quantitative Structure-Activity Relationship (QSAR) Analyses

Molecular modeling techniques are employed to generate three-dimensional representations of Dec-7-enyl acetate (B1210297) and its analogs, allowing for the study of their structural and electronic properties. These models can help visualize how different parts of the molecule might interact with a receptor site.

Quantitative Structure-Activity Relationship (QSAR) analyses seek to establish a mathematical relationship between the chemical structure (represented by molecular descriptors) and the biological activity of a series of compounds nih.govnih.govresearchgate.net. By analyzing a set of analogs with known activities, QSAR models can identify the key molecular features that contribute to the observed biological response. For acetate-based pheromones, descriptors related to molecular shape, size, hydrophobicity, and electronic properties of the acetate group and the hydrocarbon chain are often considered in QSAR models nih.govnih.gov.

Studies on analogs of related acetate-based pheromones, such as (Z)-dec-5-enyl acetate and (Z)-7-dodecenyl acetate, have utilized molecular mechanics calculations (like MM2) to determine conformational energies required for the analogs to mimic the spatial relationships of the parent molecule, which are assumed to be crucial for receptor interaction. researchgate.netscilit.com The calculated energies have shown correlations with measured electrophysiological activities, indicating that conformational flexibility and the energy cost of adopting specific conformations play a role in biological activity. researchgate.netscilit.com

QSAR models have been developed for various classes of compounds to predict biological activity based on molecular descriptors derived from quantum-chemical calculations and three-dimensional structures. nih.govresearchgate.net These models can help in the design of novel analogs with potentially improved or altered activity. rasayanjournal.co.in

Conformational Analysis and Stereochemical Influences on Biological Activity

Stereochemistry, including the configuration of double bonds (cis/trans or Z/E) and the presence of chiral centers, is known to profoundly influence the biological activity of molecules, as enantiomers or diastereomers can interact differently with chiral biological receptors academie-sciences.frresearchgate.net. While Dec-7-enyl acetate itself does not have chiral centers, the defined Z-configuration of the double bond at the 7 position is a crucial stereochemical determinant of its pheromonal activity. Studies on other pheromones and biologically active compounds have highlighted the importance of specific stereoisomers for potent activity. academie-sciences.frnih.govnih.gov

Conformational preferences, governed by stereochemistry, can determine the orientation of a molecule when bound to a biological target. nih.gov Computational studies, such as conformational searches, can help define the preferred conformations of ligands and their relationship to biological activity. nih.govuni-tuebingen.de

Pharmacophore Development for Acetate-Based Pheromones

A pharmacophore is an abstract representation of the molecular features that are necessary for a compound to exert a specific biological effect. These features can include hydrogen bond donors or acceptors, hydrophobic centers, aromatic rings, and charged groups, arranged in a specific three-dimensional spatial arrangement researchgate.netresearchgate.netschrodinger.comnih.gov.

For acetate-based pheromones, pharmacophore models would likely include features related to the acetate group (e.g., hydrogen bond acceptors at the carbonyl oxygen and the ether oxygen) and hydrophobic features associated with the hydrocarbon chain researchgate.netbiorxiv.org. The specific arrangement and distance between these features are critical for recognition by the olfactory receptor.

Pharmacophore models can be developed based on the structure of known active ligands (ligand-based pharmacophores) or based on the structure of the receptor binding site (structure-based pharmacophores) schrodinger.comnih.gov. These models are valuable tools for virtual screening of compound databases to identify novel compounds with similar biological activity nih.gov. Studies on other pheromones have utilized pharmacophore models to understand key features for receptor binding and to screen for potential synergists researchgate.net.

Ligand-Receptor Interaction Dynamics

Understanding the dynamic interactions between pheromone molecules and their corresponding olfactory receptors is crucial for elucidating the molecular basis of pheromone detection. Ligand-receptor interactions are not static; they involve dynamic processes such as binding, conformational changes in both the ligand and the receptor, and dissociation plos.orgmdpi.comresearchgate.net.

Molecular dynamics simulations are computational techniques used to simulate the movement and interactions of atoms and molecules over time, providing insights into the dynamic behavior of ligand-receptor systems plos.orgresearchgate.net. These simulations can reveal details about the binding process, the stability of the ligand-receptor complex, and the types of interactions (e.g., hydrogen bonding, hydrophobic interactions) that are important for binding affinity biorxiv.orgmdpi.comjpionline.org.

For acetate-based pheromones, ligand-receptor interaction studies would focus on how the pheromone molecule approaches and binds to the binding pocket of the olfactory receptor protein. Hydrophobic interactions between the hydrocarbon chain of the pheromone and hydrophobic residues in the receptor binding site are expected to play a significant role biorxiv.org. The acetate group may also be involved in specific interactions, such as hydrogen bonds, with polar residues in the receptor biorxiv.org.

Environmental Fate and Biogeochemical Cycling of Dec 7 Enyl Acetate

Photodegradation Mechanisms and Environmental Half-Lives

Photodegradation is the process by which a substance is broken down by light. This can occur directly through the absorption of light energy by the molecule or indirectly through reactions with photochemically produced species in the environment, such as hydroxyl radicals. The rate of photodegradation is often expressed in terms of environmental half-life, which is the time it takes for half of the substance to degrade.

Information specifically on the photodegradation mechanisms and environmental half-lives of Dec-7-enyl acetate (B1210297) is limited in the search results. However, related acetate compounds like linalyl acetate have calculated half-lives for photo-oxidation in air of around 1.1 hours. oecd.org Photodegradation of pesticides on plant and soil surfaces is a significant pathway for their dissipation, influenced by factors such as the chemical structure of the compound, the surrounding medium, and sunlight intensity. researchgate.net

Microbial Biodegradation Pathways in Aquatic and Terrestrial Ecosystems

Microbial biodegradation is a crucial process in the removal of organic compounds from the environment, occurring in both aquatic and terrestrial ecosystems. Microorganisms, primarily bacteria and fungi, can break down chemical compounds through various metabolic pathways, using them as a source of carbon and energy. oup.comfrontiersin.org

Hydrolytic Stability and Chemical Degradation Processes

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a molecule of water. For esters like Dec-7-enyl acetate, hydrolysis typically involves the breaking of the ester bond, yielding a carboxylic acid and an alcohol. This process can be catalyzed by acids, bases, or enzymes.

Adsorption and Mobility in Environmental Compartments

Adsorption is the process by which a substance accumulates on the surface of a solid material, such as soil particles or sediment. Mobility refers to the potential of a substance to move through different environmental compartments, such as leaching through soil into groundwater or being transported in surface water. Adsorption and mobility are influenced by the chemical properties of the substance and the characteristics of the environmental matrix.

Specific data on the adsorption and mobility of this compound is not extensively covered in the search results. However, related compounds and general principles of chemical behavior in the environment can provide some insight. The potential for a substance to sorb to soil can be estimated based on its octanol-water partition coefficient (log Kow) and organic carbon-water (B12546825) partition coefficient (log Koc). For linalyl acetate, with a measured log Kow of 3.9, a calculated log Koc of 2.9 was determined, indicating a potential for sorption to soil. oecd.org However, the rapid hydrolysis of linalyl acetate suggests that significant uptake or sorption may be unlikely to occur. oecd.org The mobility of a compound in soil and water is inversely related to its adsorption to soil particles. Compounds that adsorb strongly to soil tend to have lower mobility, while those that adsorb weakly are more mobile.

Advanced Analytical Methodologies for Dec 7 Enyl Acetate Characterization

Chromatographic Techniques for Separation and Quantification

Chromatography plays a crucial role in isolating Dec-7-enyl acetate (B1210297) from complex mixtures and determining its concentration. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are commonly employed techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like Dec-7-enyl acetate. The GC component separates compounds based on their boiling points and interaction with the stationary phase, while the MS detector provides mass spectral data for identification.

GC-MS analysis involves parameters such as the type of capillary column, carrier gas flow rate, injection volume, and oven temperature program. For instance, a study analyzing different compounds, including acetates, utilized a TG-5SILMS capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) with helium as the carrier gas at a flow rate of 1.2 mL/min. The oven temperature program started at 60°C, ramped to 170°C, held, then ramped further to 280°C and held. eurl-pesticides.eu The mass spectrometer in this case was a triple quadrupole operating in SRM mode with an electron energy of 50 eV. eurl-pesticides.eu Another GC-MS method for analyzing compounds in plant extracts used a ZB 5-MS capillary column (30 Mts, 0.25mm ID, 0.25 µm film) with helium at 1.0 mL/min, and an oven temperature program starting at 70°C and increasing to 260°C. scholarsresearchlibrary.com Compound identification in GC-MS is often performed by comparing the obtained mass spectra with spectral libraries like NIST. scholarsresearchlibrary.comresearchopenworld.com

GC-MS has been successfully applied in the analysis of various acetate compounds in different matrices, including plant extracts and vaping liquids. eurl-pesticides.euscholarsresearchlibrary.commedwinpublishers.comtjnpr.orgresearchgate.netmdpi.com While direct studies on this compound specifically were not extensively detailed in the search results regarding GC-MS parameters, the general principles and methodologies applied to other acetate esters highlight the suitability of GC-MS for its analysis. The technique allows for the separation of isomers and provides fragmentation patterns characteristic of the acetate functional group and the decenyl chain, aiding in identification.

High-Performance Liquid Chromatography (HPLC) for Acetate Analysis

HPLC is another valuable chromatographic technique, particularly useful for less volatile or thermally labile compounds. While GC-MS is often preferred for more volatile esters, HPLC can be applied, especially when dealing with samples that are not directly amenable to GC or when analyzing acetate as part of a larger, less volatile molecule.

HPLC methods for acetate analysis often involve reversed-phase columns and UV detection, as the acetate group contains a chromophore that absorbs in the UV region. For example, an HPLC method for analyzing ethyl acetate used a Newcrom R1 column with a mobile phase of water and acetonitrile (B52724) and UV detection at 200 nm. sielc.com Another method for dexamethasone (B1670325) acetate utilized a Lichrospher 100 RP-18 column with a methanol:water mobile phase and UV detection at 239 nm. scielo.br The choice of column, mobile phase composition, and detection wavelength are critical parameters that need optimization for the specific properties of this compound to achieve adequate separation and sensitivity.

HPLC methods can be validated for parameters such as linearity, accuracy, precision, limits of detection (LOD), and limits of quantification (LOQ) to ensure their reliability for quantitative analysis. scielo.brnih.goveuropa.eu For instance, an HPLC method for food additives showed linearity with r² > 0.9962, recoveries ≥ 95.75%, and RSD values for precision between 0.310% and 1.950%. nih.gov

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide crucial information about the structure of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are key techniques in this regard.

NMR spectroscopy, particularly ¹H and ¹³C NMR, can reveal the arrangement of atoms and functional groups within the this compound molecule. The chemical shifts and coupling patterns in NMR spectra are characteristic of the acetate group (-OCOCH₃), the double bond in the decenyl chain, and the methylene (B1212753) and methyl carbons. sciepub.comnih.govcopernicus.org Analysis of NMR spectra allows for confirmation of the presence and position of the double bond and the acetate functionality. For example, NMR has been used to characterize cellulose (B213188) acetate, providing chemical shift assignments and revealing substituent effects. nih.gov High-field NMR spectroscopy can provide detailed molecular-level characterization of organic matter, including acetate derivatives. copernicus.org

IR spectroscopy provides information about the functional groups present in the molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would show distinct absorption bands corresponding to the carbonyl stretch of the acetate group (around 1740 cm⁻¹), C-O stretches, and C=C stretch of the alkene. mdpi.comelsevierpure.com Comparing the IR spectrum of a sample to that of a known standard can help confirm the identity of this compound. IR spectroscopy is a widely used technique for structural analysis and confirming molecular structures. mdpi.com

Sample Preparation and Extraction Protocols for Trace Analysis

Analyzing this compound, especially at trace levels in complex matrices, requires effective sample preparation and extraction protocols to isolate and concentrate the analyte while removing interfering substances. The specific protocol depends heavily on the nature of the sample matrix (e.g., biological fluid, plant extract, environmental sample).

Common extraction techniques include liquid-liquid extraction and solid-phase extraction (SPE). The choice of solvent is critical, aiming for selective dissolution of this compound. Ethyl acetate is a common solvent used in the extraction of various organic compounds, including those analyzed by GC-MS. eurl-pesticides.euscholarsresearchlibrary.comresearchopenworld.commedwinpublishers.commdpi.com For instance, ethyl acetate was used to extract compounds from wheat samples for GC-MS/MS analysis eurl-pesticides.eu and from plant materials for GC-MS analysis. scholarsresearchlibrary.comresearchopenworld.commedwinpublishers.com

Sample preparation may also involve steps like drying, grinding, and filtration depending on the matrix. For plant samples, procedures might include drying and grinding the material before extraction. scholarsresearchlibrary.comresearchopenworld.com Techniques like Soxhlet extraction with appropriate solvents can be employed for thorough extraction. scholarsresearchlibrary.comresearchopenworld.com Clean-up steps, such as using adsorbents like PSA (Primary Secondary Amine) and MgSO₄, can be incorporated to remove matrix co-extractives that might interfere with chromatographic analysis. eurl-pesticides.eu For trace analysis, techniques like microextraction can be employed to achieve higher concentration factors. amecj.com

The goal of sample preparation is to provide a clean and concentrated extract suitable for injection into the analytical instrument, minimizing matrix effects and maximizing the signal-to-noise ratio for accurate quantification and identification of this compound.

Q & A

Q. What are the optimal methods for synthesizing Dec-7-enyl acetate with high yield and purity?

Methodological Answer: Synthesis requires controlled acetylation of the precursor alcohol (7-decen-1-ol) under anhydrous conditions. Key factors include catalyst selection (e.g., acetic anhydride with pyridine or enzymatic catalysis), temperature control (40–60°C), and inert gas purging to prevent oxidation of the double bond. Purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) ensures purity. Refer to experimental design frameworks for cellulose acetate synthesis as a procedural guide .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structural integrity?

Methodological Answer:

- NMR : H NMR confirms the acetate group (δ 2.05 ppm, singlet) and double bond geometry (δ 5.3–5.4 ppm, multiplet). C NMR identifies carbonyl (δ 170–171 ppm) and alkene carbons.

- IR : Peaks at 1740 cm (C=O stretch) and 1240 cm (C-O acetate) validate ester formation.

- GC-MS : Retention time and fragmentation patterns distinguish this compound from isomers. Standardize protocols as per analytical chemistry guidelines .

Q. How should researchers handle and store this compound to ensure safety and stability?

Methodological Answer: Use PPE (gloves, goggles, lab coats) to avoid dermal contact. Store in amber glass under nitrogen at 4°C to prevent hydrolysis or oxidation. Dispose of waste via neutralization (e.g., sodium bicarbonate) and incineration, adhering to institutional hazardous waste policies. Document safety protocols as per chemical hygiene plans .

Advanced Research Questions

Q. What experimental designs can isolate the effects of this compound’s double bond position on reactivity?

Methodological Answer: Compare this compound with analogs (e.g., Dec-5-enyl acetate) in esterification kinetics or ozonolysis. Use H NMR to track reaction progress and DFT calculations to model electronic effects. Employ factorial design to test variables (catalyst, solvent, temperature) systematically .

Q. How can discrepancies in reported solubility or vapor pressure data for this compound be resolved?

Methodological Answer: Conduct cross-laboratory validation using standardized methods:

Q. What mechanistic insights can be gained from studying this compound’s degradation pathways?

Methodological Answer: Perform accelerated stability studies (e.g., exposure to UV light, humidity) with LC-MS/MS to identify degradation products (e.g., 7-decen-1-ol, acetic acid). Use kinetic modeling (Arrhenius plots) to predict shelf-life. Compare with degradation patterns of structurally similar esters .

Q. How can this compound be applied as a lipid analog in membrane dynamics studies?

Methodological Answer: Incorporate this compound into liposomes or bilayer models. Use fluorescence anisotropy to measure membrane fluidity or surface plasmon resonance (SPR) to study ligand interactions. Compare results with natural lipid analogs (e.g., cholesteryl acetate) to assess biomimetic relevance .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.